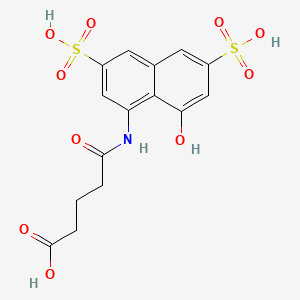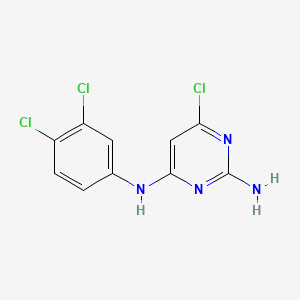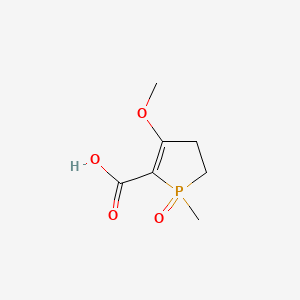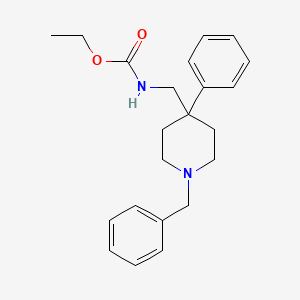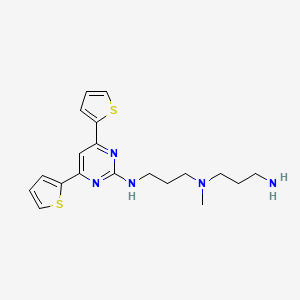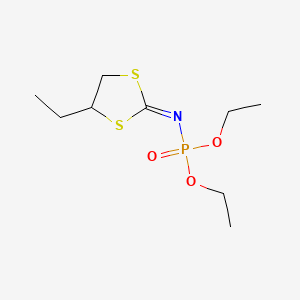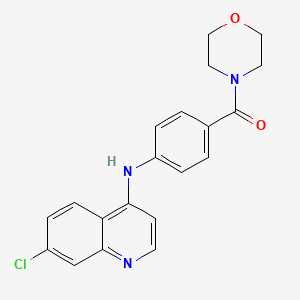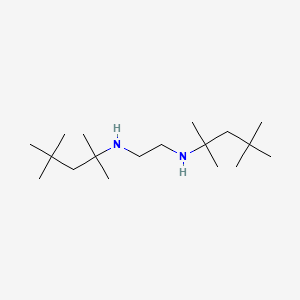
Ethyl 6-(benzoylamino)-4-oxo-2-phenyl-4H-thieno(3,2-d)(1,3)oxazine-7-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 6-(benzoylamino)-4-oxo-2-phenyl-4H-thieno(3,2-d)(1,3)oxazine-7-carboxylate is a complex organic compound that belongs to the class of thieno[3,2-d][1,3]oxazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a thieno-oxazine core, which is fused with a benzoylamino group, a phenyl group, and an ethyl ester group. This unique arrangement of functional groups contributes to its distinctive chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-(benzoylamino)-4-oxo-2-phenyl-4H-thieno(3,2-d)(1,3)oxazine-7-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[3,2-d][1,3]oxazine Core: This can be achieved through the cyclization of a suitable precursor, such as a 2-aminothiophene derivative, with an appropriate carbonyl compound under acidic or basic conditions.
Introduction of the Benzoylamino Group: The benzoylamino group can be introduced via an amide coupling reaction, where the thieno-oxazine intermediate is reacted with benzoyl chloride in the presence of a base like triethylamine.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid or using a coupling reagent like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques like recrystallization or chromatography to isolate the final product.
化学反応の分析
Types of Reactions
Ethyl 6-(benzoylamino)-4-oxo-2-phenyl-4H-thieno(3,2-d)(1,3)oxazine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce other functional groups. Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions. Halogenation, nitration, and sulfonation are examples of such reactions.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: NaBH₄ in methanol or ethanol.
Substitution: Halogenation using bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid like FeCl₃.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of halogen, nitro, or sulfonyl groups.
科学的研究の応用
Ethyl 6-(benzoylamino)-4-oxo-2-phenyl-4H-thieno(3,2-d)(1,3)oxazine-7-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent. The compound’s unique structure allows it to interact with various biological targets.
Biological Studies: Researchers use this compound to study enzyme inhibition, receptor binding, and cellular uptake mechanisms.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of Ethyl 6-(benzoylamino)-4-oxo-2-phenyl-4H-thieno(3,2-d)(1,3)oxazine-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoylamino group can form hydrogen bonds with active site residues, while the thieno-oxazine core can engage in π-π stacking interactions with aromatic amino acids. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects.
類似化合物との比較
Ethyl 6-(benzoylamino)-4-oxo-2-phenyl-4H-thieno(3,2-d)(1,3)oxazine-7-carboxylate can be compared with other thieno[3,2-d][1,3]oxazine derivatives, such as:
Ethyl 6-amino-4-oxo-2-phenyl-4H-thieno[3,2-d][1,3]oxazine-7-carboxylate: Lacks the benzoylamino group, which may result in different biological activity.
Methyl 6-(benzoylamino)-4-oxo-2-phenyl-4H-thieno[3,2-d][1,3]oxazine-7-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester, which can affect its solubility and reactivity.
6-(Benzoylamino)-4-oxo-2-phenyl-4H-thieno[3,2-d][1,3]oxazine-7-carboxylic acid: The free carboxylic acid form, which may have different pharmacokinetic properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
79751-00-1 |
|---|---|
分子式 |
C22H16N2O5S |
分子量 |
420.4 g/mol |
IUPAC名 |
ethyl 6-benzamido-4-oxo-2-phenylthieno[3,2-d][1,3]oxazine-7-carboxylate |
InChI |
InChI=1S/C22H16N2O5S/c1-2-28-21(26)15-16-17(22(27)29-19(23-16)14-11-7-4-8-12-14)30-20(15)24-18(25)13-9-5-3-6-10-13/h3-12H,2H2,1H3,(H,24,25) |
InChIキー |
BXWKGPWPZNAYLU-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(SC2=C1N=C(OC2=O)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


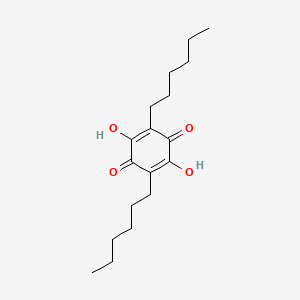
![Methyl 2-[(methoxycarbonyl)oxy]propanoate](/img/structure/B12794097.png)

